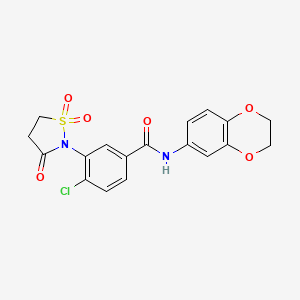
1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate, also known as AKB-48, is a synthetic compound that belongs to the piperazine family. It was first synthesized in 2012 and has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In pharmacology, it has been used as a tool compound to study the function of various neurotransmitter receptors, including serotonin receptors. In neuroscience, it has been studied for its effects on neuronal activity and synaptic plasticity.
Wirkmechanismus
The exact mechanism of action of 1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a key role in regulating mood, cognition, and perception. This compound also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C, as well as dopamine D2 receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gene expression. In animal studies, it has been shown to have effects on locomotor activity, anxiety-like behavior, and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate in lab experiments is its high potency and selectivity for serotonin receptors, which allows for precise modulation of receptor activity. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate. One area of interest is the development of more potent and selective compounds based on the this compound scaffold. Another area of interest is the investigation of its potential therapeutic applications in various diseases, including neurological and psychiatric disorders. Additionally, further studies are needed to fully understand its mechanism of action and its effects on neuronal function and behavior.
Synthesemethoden
1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate can be synthesized using a multi-step process that involves the reaction of 2-methylbenzylpiperazine with adamantyl bromide in the presence of a strong base, followed by the reaction of the resulting intermediate with oxalic acid. The final product is obtained as a white crystalline powder with a molecular weight of 427.5 g/mol.
Eigenschaften
IUPAC Name |
1-(2-adamantyl)-4-[(2-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2.C2H2O4/c1-16-4-2-3-5-19(16)15-23-6-8-24(9-7-23)22-20-11-17-10-18(13-20)14-21(22)12-17;3-1(4)2(5)6/h2-5,17-18,20-22H,6-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWTWCRPKXBDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3C4CC5CC(C4)CC3C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5035587.png)

![1-fluoro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5035601.png)

![(4aS*,8aR*)-2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5035612.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5035613.png)
![7-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5035619.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)
![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5035643.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035647.png)


